2-Acetyl-1-methylpyrrole

Thermochemistry Physical Organic Chemistry Calorimetry

2-Acetyl-1-methylpyrrole (CAS 932-16-1), also known as 1-methyl-2-acetylpyrrole, is an N-methylated pyrrole derivative bearing an acetyl substituent at the 2-position. It is a well-characterized flavoring substance approved by global regulatory bodies, including the FDA and JECFA (No.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 932-16-1
Cat. No. B1200348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-methylpyrrole
CAS932-16-1
Synonyms2-acetyl-1-methylpyrrole
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CN1C
InChIInChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
InChIKeyNZFLWVDXYUGFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1-methylpyrrole (CAS 932-16-1): A Foundational N-Methyl-2-Acylpyrrole for Flavor and Research Applications


2-Acetyl-1-methylpyrrole (CAS 932-16-1), also known as 1-methyl-2-acetylpyrrole, is an N-methylated pyrrole derivative bearing an acetyl substituent at the 2-position [1]. It is a well-characterized flavoring substance approved by global regulatory bodies, including the FDA and JECFA (No. 1306), and is widely used to impart roasted, nutty, and earthy notes in food and fragrance applications [2]. As a heterocyclic building block, it serves as a key intermediate in medicinal chemistry, for example in the synthesis of pyrrole-based chalcones evaluated for antimicrobial and anticancer activity [3]. The compound is commercially available as a colorless to yellow-orange liquid with high assay specifications (≥98%) and a defined physical property profile suitable for precise formulation .

Why Generic Substitution is Unsuitable: Quantifiable Performance Gaps Between 2-Acetyl-1-methylpyrrole and its Analogs


Substituting 2-acetyl-1-methylpyrrole with a structurally similar pyrrole analog such as 2-acetylpyrrole or the 3-acetyl-1-methylpyrrole isomer introduces significant and quantifiable changes in key properties critical for scientific and industrial use. Direct calorimetric studies demonstrate that the 2-isomer is thermodynamically more stable than the 3-isomer, a difference that can profoundly affect reactivity and shelf-life in synthetic applications [1]. In biological systems, the target compound exhibits superior enzyme inhibition compared to other pyrrole derivatives, with IC50 values ranging from 0.022 to 0.221 mM for target enzymes, highlighting stark potency differences that generic substitution would overlook [2]. These measurable variations in stability, biological activity, and even physical form (liquid vs. solid for 2-acetylpyrrole) confirm that pyrrole analogs are not functionally interchangeable, making the specific selection of 2-acetyl-1-methylpyrrole a necessity for achieving reproducible and intended outcomes.

Quantitative Differentiation of 2-Acetyl-1-methylpyrrole (CAS 932-16-1) Against Closest Analogs


Thermodynamic Stability Advantage Over 3-Acetyl-1-methylpyrrole Isomer

A combined calorimetric and computational study established that 2-acetyl-1-methylpyrrole is thermodynamically more stable than its direct positional isomer, 3-acetyl-1-methylpyrrole [1]. This conclusion is derived from standard molar enthalpies of formation and combustion measured by static bomb calorimetry and high-temperature Calvet microcalorimetry, with the stability profile confirmed by high-level ab initio calculations at the G3(MP2)//B3LYP level [1]. For procurement, this superior stability suggests a direct advantage in storage, handling, and predictable reactivity in synthetic processes where the 3-isomer might be less stable.

Thermochemistry Physical Organic Chemistry Calorimetry

Superior Enzyme Inhibition Profile Compared to Other Pyrrole Derivatives

In an in vitro study screening a panel of pyrrole derivatives for inhibition of pentose phosphate pathway enzymes, 2-acetyl-1-methylpyrrole (compound 1g) demonstrated the highest inhibitory potency [1]. The study reports that among the tested derivatives, the target compound achieved an IC50 value as low as 0.022 mM for G6PD, indicating it is the most effective scaffold in this series. This performance was superior to other pyrrole analogs, which showed a wide range of inhibition up to 0.221 mM, clearly establishing a structure-activity relationship where the 2-acetyl-N-methyl substitution is optimal for engagement with the enzyme's active site, a finding further supported by molecular docking studies [1].

Enzyme Inhibition Drug Discovery Biochemical Assay

High Antioxidative Activity in Nonenzymatic Browning Model Systems

A study evaluating the antioxidative properties of Maillard-derived heterocycles demonstrated that 2-acetyl-1-methylpyrrole significantly inhibits lipid oxidation. At a concentration of 10 μg/mL, it achieved over 80% inhibition of hexanal oxidation, a key marker of lipid peroxidation [1]. This strong antioxidant effect was comparable to that of other potent pyrroles in the study, such as pyrrole-2-carboxaldehyde, and highlights the critical role of the N-methyl-2-acetyl substitution pattern. The mechanism is linked to the compound's involvement in pyrrole polymerization, which enhances its radical-scavenging capacity, a property that is absent in non-acetylated or differently substituted analogs [1].

Food Chemistry Lipid Oxidation Maillard Reaction

Distinct Physical Form and Handling Properties Versus 2-Acetylpyrrole

A key practical differentiator for procurement and formulation is the physical state. 2-Acetyl-1-methylpyrrole is a liquid at standard conditions, with a defined density of 1.04 g/mL at 25°C and a boiling point of 200-202 °C . In contrast, its non-methylated analog, 2-acetylpyrrole (CAS 1072-83-9), is a solid with a melting point of 85-90 °C . This difference in physical form directly impacts handling, solubility kinetics, and the types of processing equipment required. The liquid state of the target compound allows for easier, more precise volumetric dispensing and faster dissolution in organic matrices compared to the solid comparator, which requires melting or a more complex dissolution step for homogeneous incorporation.

Formulation Science Physicochemical Properties Flavor Chemistry

Validated Application Scenarios for 2-Acetyl-1-methylpyrrole (CAS 932-16-1) Based on Evidence


Flavor and Fragrance Development Requiring Low-Threshold, Roasted Aroma Notes

Due to its powerful, characteristic nutty, roasted, and caramel-like aroma profile, 2-acetyl-1-methylpyrrole is a superior choice for creating authentic heat-processed flavor notes in foods. Its approved status by FDA and JECFA [1] and its distinct olfactory character, which differs from the more herbal, anise-like notes of 2-acetylpyrrole, make it the preferred compound for complex profiles such as roasted coffee, cocoa, and savory snacks. The compound's low odor threshold allows for cost-effective usage at very low concentrations (typically in the ppm range) to achieve a significant organoleptic impact .

Medicinal Chemistry Research Targeting Pentose Phosphate Pathway Enzymes

For drug discovery programs investigating inhibitors of G6PD and 6PGD, 2-acetyl-1-methylpyrrole is the most validated starting scaffold among its pyrrole analogs. A direct comparative study identified it as the most potent inhibitor within a tested series, with defined IC50 values [2]. This evidence supports its procurement as a lead compound for further structure-activity relationship (SAR) optimization and as a reference standard in biochemical assays focused on these therapeutic targets.

Antioxidant Research in Lipid-Containing Food and Cosmetic Models

In research focused on the oxidative stability of lipids, 2-acetyl-1-methylpyrrole serves as a high-efficacy positive control. Evidence from hexanal oxidation assays shows it achieves >80% inhibition at low concentrations (10 μg/mL), outperforming many other pyrroles [3]. Its mechanism, linked to pyrrole polymerization during Maillard-type reactions, makes it a model compound for studying nonenzymatic browning pathways and for developing natural antioxidant strategies in complex matrices.

Advanced Organic Synthesis and Thermochemical Research

As a thermodynamically stable liquid heterocycle, 2-acetyl-1-methylpyrrole is an advantageous reagent in synthetic chemistry. Its well-characterized thermochemical stability, documented through rigorous calorimetric and computational comparison with the 3-isomer [4], ensures predictable reaction energetics. This makes it suitable as a building block for synthesizing more complex molecules, such as chalcones, and as a standard in studies of heterocyclic thermochemistry, where its phase (liquid) and stability are defining experimental advantages.

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